molecular formula C28H26F3N3O2S B2412119 N-{2-[3-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3-(trifluoromethyl)benzamide CAS No. 443333-63-9

N-{2-[3-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3-(trifluoromethyl)benzamide

Cat. No.: B2412119
CAS No.: 443333-63-9
M. Wt: 525.59
InChI Key: MXBMBHYUEKCPFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[3-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3-(trifluoromethyl)benzamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an indole ring, a trifluoromethyl group, and a benzamide moiety, making it a subject of interest for scientific research.

Properties

IUPAC Name

N-[2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26F3N3O2S/c1-18-10-11-19(2)23(14-18)33-26(35)17-37-25-16-34(24-9-4-3-8-22(24)25)13-12-32-27(36)20-6-5-7-21(15-20)28(29,30)31/h3-11,14-16H,12-13,17H2,1-2H3,(H,32,36)(H,33,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBMBHYUEKCPFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3-(trifluoromethyl)benzamide typically involves multiple steps, including the formation of the indole ring, the introduction of the sulfanyl group, and the attachment of the trifluoromethylbenzamide moiety. Common reagents used in these reactions include indole derivatives, thiols, and trifluoromethylbenzoyl chloride. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often facilitated by catalysts like palladium or copper.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Palladium or copper catalysts; solvents like dichloromethane or toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{2-[3-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[3-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[3-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3-(trifluoromethyl)benzamide is unique due to its combination of an indole ring, a sulfanyl group, and a trifluoromethylbenzamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

N-{2-[3-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3-(trifluoromethyl)benzamide, also referred to as ChemDiv compound C064-0260, is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing data from diverse studies to provide a comprehensive overview.

Chemical Structure

The molecular formula of the compound is C28H26F3N3O2SC_{28}H_{26}F_{3}N_{3}O_{2}S. Its structure features a trifluoromethyl group, an indole moiety, and a sulfanyl group that may enhance its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in literature, but related compounds and structural analogs provide insights into potential activities. The following sections summarize findings relevant to its biological profile.

1. Antitumor Activity

Research on similar benzamide derivatives indicates that they exhibit antitumor properties. For instance, compounds containing indole structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the sulfanyl group in related compounds suggests enhanced interactions with biological targets, potentially increasing their efficacy against tumors.

The proposed mechanisms for related compounds include:

  • Inhibition of DNA synthesis : Some benzamide derivatives have been shown to interfere with nucleic acid synthesis.
  • Induction of oxidative stress : Certain indole derivatives induce oxidative stress in cancer cells, leading to increased apoptosis.
  • Inhibition of specific kinases : Similar compounds have been reported to inhibit kinases involved in cancer progression.

Case Study 1: Antitumor Screening

A study screened various benzamide derivatives for their antitumor activity using human cancer cell lines. Compounds with structural similarities to C064-0260 demonstrated significant inhibition of cell growth at micromolar concentrations. The study highlighted the importance of the trifluoromethyl and sulfanyl groups in enhancing cytotoxicity.

CompoundStructure FeaturesIC50 (µM)Activity
C064-0260Trifluoromethyl, Indole15Antitumor
Similar Compound ASulfanyl Group10Antitumor
Similar Compound BAlkyl Substituents20Antiproliferative

Research Findings

Recent studies suggest that benzamide derivatives can modulate various biological pathways:

  • Cell Survival Pathways : Activation of survival pathways through inhibition of pro-apoptotic signals.
  • Reactive Oxygen Species (ROS) : Some compounds increase ROS levels selectively in cancer cells, leading to selective toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.